

addressing off-target effects of JH295 hydrate

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Compound of Interest

Compound Name: JH295 hydrate

Cat. No.: B8118179

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JH295 Hydrate Technical Support Center

Welcome to the technical support center for **JH295 hydrate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **JH295 hydrate** and to address potential concerns regarding its off-target effects through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **JH295 hydrate**?

JH295 hydrate is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). [1][2][3][4][5] Its mechanism of action involves the alkylation of a specific cysteine residue, Cys22, located near the glycine-rich loop of Nek2. [1][4] This covalent modification leads to the irreversible inactivation of the kinase.

Q2: How selective is **JH295 hydrate** for Nek2?

JH295 hydrate has demonstrated high selectivity for Nek2. Studies have shown that it does not significantly inhibit other mitotic kinases such as Cdk1, Aurora B, or Plk1 at concentrations effective for Nek2 inhibition. [1][3][4][5]

Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of **JH295 hydrate**?

While **JH295 hydrate** is highly selective, it is crucial to include proper controls in your experiments to rule out potential off-target effects. Unexpected phenotypes could arise from a variety of factors, including cellular context, experimental conditions, or previously uncharacterized off-targets. We recommend following the troubleshooting guide below to investigate unexpected results.

Q4: What are the recommended working concentrations for **JH295 hydrate**?

The effective concentration of **JH295 hydrate** can vary depending on the cell type and experimental setup. The reported IC₅₀ for Nek2 in biochemical assays is 770 nM.^{[1][3][5]} For cell-based assays, the IC₅₀ for wild-type Nek2 has been reported to be approximately 1.3 μM to 1.6 μM.^{[1][5]} We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.

Q5: Is **JH295 hydrate** stable in solution?

JH295 hydrate is known to be unstable in solutions. It is strongly recommended to prepare fresh solutions for each experiment to ensure consistent activity.^[3]

Troubleshooting Guide: Addressing Potential Off-Target Effects

If you are encountering unexpected results or are concerned about potential off-target effects, follow these troubleshooting steps:

Issue	Recommended Action	Rationale
Unexpected Phenotype Observed	<p>1. Perform a Dose-Response Curve: Test a range of JH295 hydrate concentrations to see if the phenotype is dose-dependent.</p> <p>2. Include a Negative Control Compound: Use a structurally similar but non-electrophilic analog of JH295 that cannot form a covalent bond with Cys22.^[4]</p> <p>3. Use a C22V Nek2 Mutant: If possible, express a C22V mutant of Nek2 in your cell line. This mutant should be resistant to inhibition by JH295 hydrate.^{[1][4]}</p>	<p>A dose-dependent effect is more likely to be on-target. A negative control compound that does not cause the same phenotype helps to confirm that the effect is due to the specific chemical properties of JH295. The C22V mutant directly tests if the observed effect is mediated through Nek2 inhibition.</p>
Inconsistent Results Between Experiments	<p>1. Prepare Fresh Solutions: Always use freshly prepared solutions of JH295 hydrate for each experiment.^[3]</p> <p>2. Standardize Experimental Conditions: Ensure consistent cell density, passage number, and treatment duration.</p>	<p>The instability of JH295 hydrate in solution can lead to variability if solutions are reused. Consistent experimental parameters are crucial for reproducibility.</p>
No Effect Observed	<p>1. Verify Compound Activity: Test the activity of your JH295 hydrate stock in a validated Nek2 kinase assay.</p> <p>2. Increase Concentration/Incubation Time: The compound may not be reaching its target at a sufficient concentration or for a long enough duration in your specific system.</p>	<p>This will confirm that the compound itself is active. Cellular uptake and target engagement can vary between cell lines.</p>

Quantitative Data Summary

The following table summarizes the key quantitative data for **JH295 hydrate** based on published literature.

Parameter	Value	Assay Type	Reference
IC50 (Nek2)	770 nM	Biochemical Assay	[1][3][5]
IC50 (Cellular WT Nek2)	~1.3 μ M	RPMI7951 cells	[1]
IC50 (Cellular WT Nek2)	1.6 μ M	IP Kinase Assay	[5]
IC50 (Cdk1/CycB)	>20 μ M	Biochemical Assay	[5]

Experimental Protocols

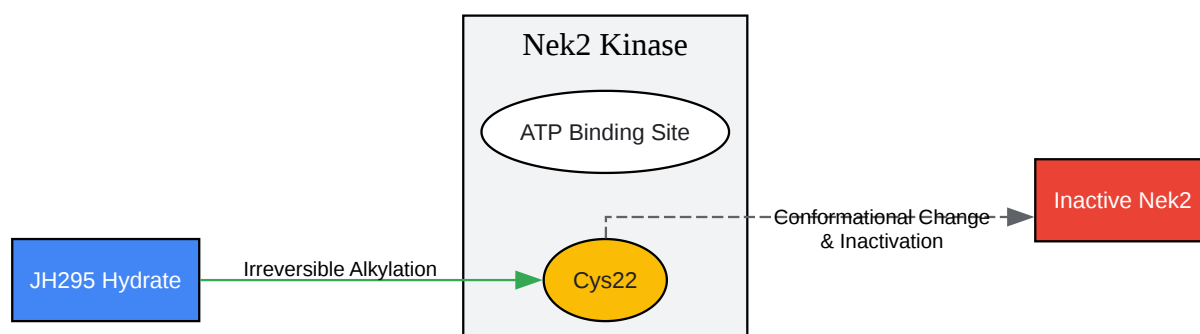
Protocol 1: Cellular Nek2 Inhibition Assay

- Cell Culture: Plate cells (e.g., A549 or RPMI7951) at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat cells with varying concentrations of freshly prepared **JH295 hydrate** for the desired duration (e.g., 45 minutes).[1][4]
- Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: Incubate cell lysates with an anti-Nek2 antibody to immunoprecipitate endogenous Nek2.
- In Vitro Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated Nek2 and a suitable substrate (e.g., myelin basic protein) in the presence of radiolabeled ATP.
- Analysis: Measure the incorporation of the radiolabel to determine Nek2 kinase activity.

Protocol 2: Control Experiment Using C22V Nek2 Mutant

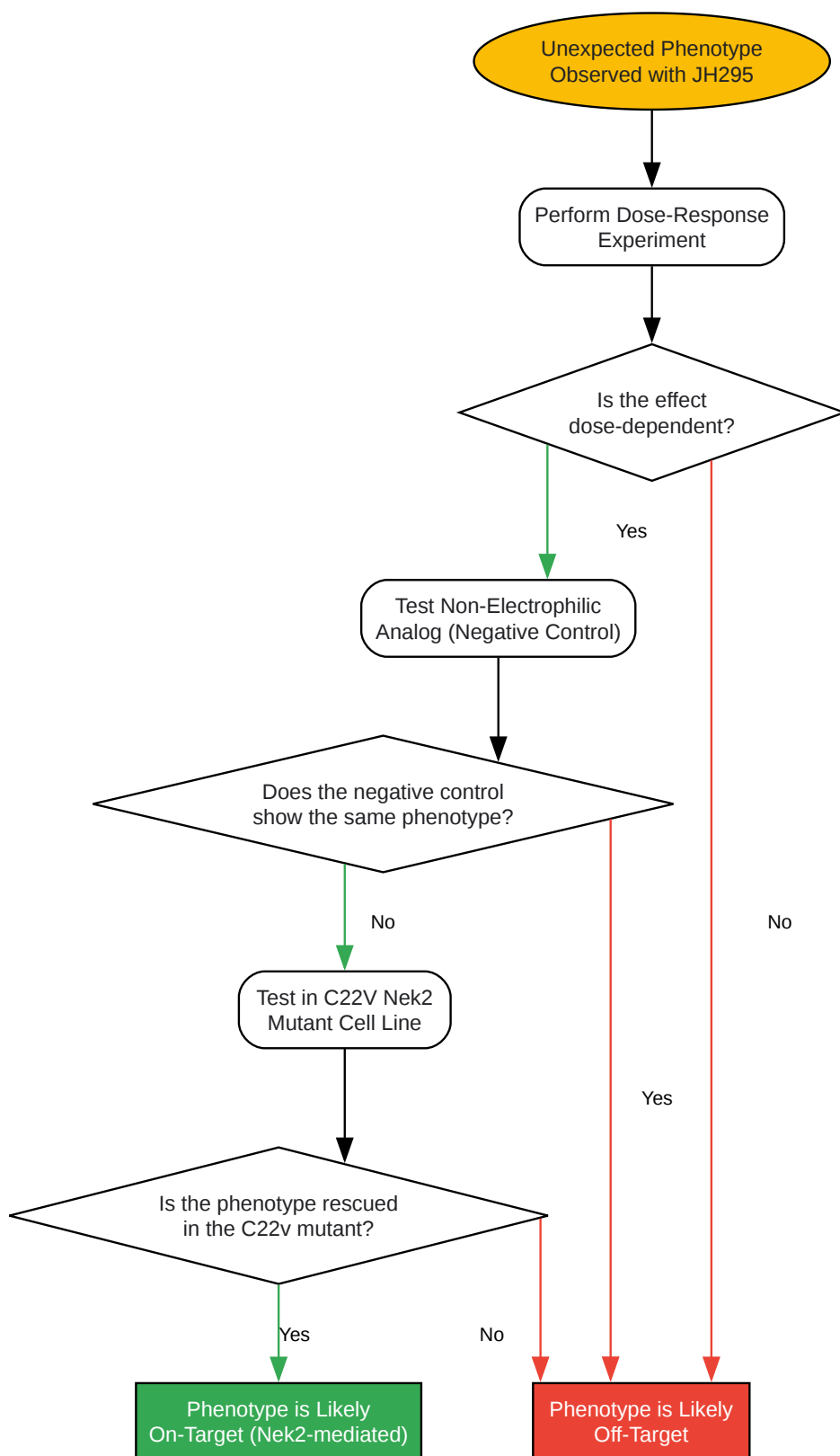
- Cell Line Generation: Generate a stable cell line expressing a C22V mutant of Nek2.[4]
- Compound Treatment: Treat both the wild-type and C22V Nek2 expressing cell lines with **JH295 hydrate**.
- Phenotypic Analysis: Analyze the phenotype of interest in both cell lines. The phenotype should be significantly attenuated or absent in the C22V Nek2 mutant cell line if it is an on-target effect.
- Biochemical Analysis: Perform a cellular Nek2 inhibition assay (as described in Protocol 1) on both cell lines to confirm that the C22V mutant is resistant to **JH295 hydrate**. [1]

Visualizations



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Caption: Mechanism of action of **JH295 hydrate** on Nek2.



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Caption: Troubleshooting workflow for unexpected phenotypes.

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